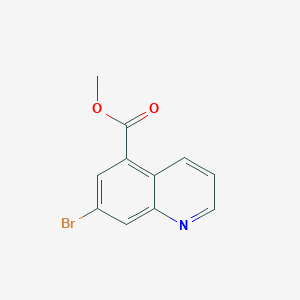
Methyl 7-Bromoquinoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Bromoquinoline-5-carboxylate: is a quinoline derivative, characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing quinoline derivatives include the Skraup, Doebner-Miller, and Friedländer syntheses.
Industrial Production Methods: Industrial production often employs scalable methods like microwave-assisted synthesis and the use of recyclable catalysts to ensure efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt oxide and titanium dioxide under aerobic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like Grignard reagents and organolithium compounds.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Anticancer Agents: Some quinoline derivatives have shown promising anticancer activity.
Antimicrobial Agents: Effective against a range of microbial pathogens.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes, leading to inhibition of vital biological processes. For example, some derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 7-bromoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-7(12)6-10-8(9)3-2-4-13-10/h2-6H,1H3 |
InChI Key |
PDJUESHCLJUQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=CC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


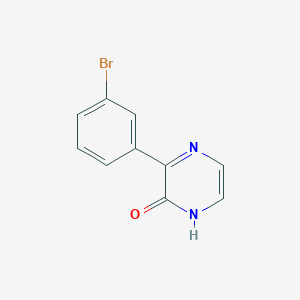
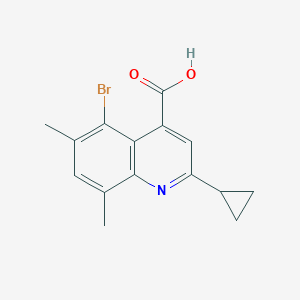
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
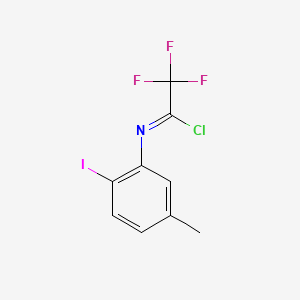
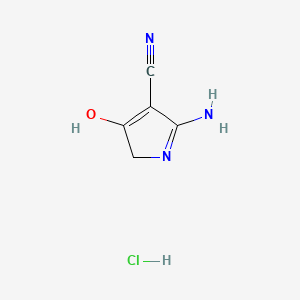
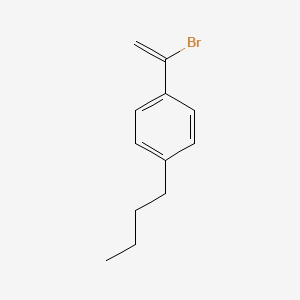

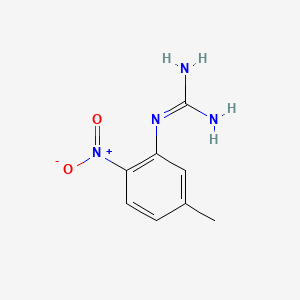


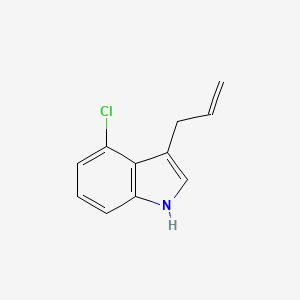
![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

